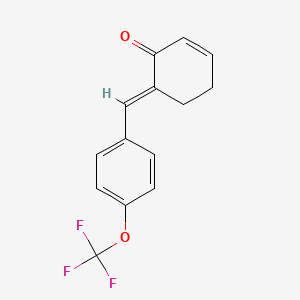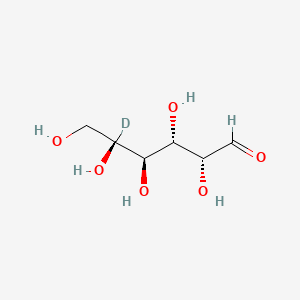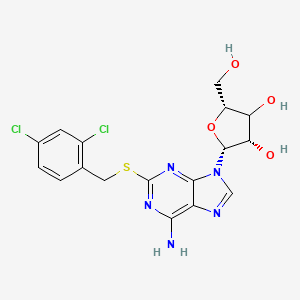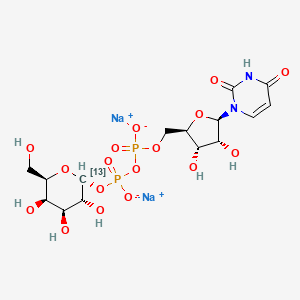
Pterocarpadiol D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pterocarpadiol D can be isolated from Derris robusta through ethanol extraction followed by extensive spectroscopic analysis . The isolation process involves the extraction of the plant material with ethanol, followed by purification using chromatographic techniques . The structure of this compound is elucidated based on spectroscopic data, including NMR and mass spectrometry .
Chemical Reactions Analysis
Pterocarpadiol D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pterocarpadiol D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a marker for chemotaxonomical classification of plant species . In biology, it exhibits antioxidant, antibacterial, and pesticidal activities . In medicine, it has potential therapeutic applications for treating diseases such as arthritis and eczema .
Mechanism of Action
The mechanism of action of Pterocarpadiol D involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant and antibacterial activities, which are mediated by its ability to scavenge free radicals and inhibit bacterial growth . The specific molecular targets and pathways involved in these activities are still under investigation .
Comparison with Similar Compounds
Pterocarpadiol D is unique among pterocarpans due to its rare 6a,11b-dihydroxypterocarpan structure . Similar compounds include Pterocarpadiols A, B, and C, which also possess the 6a,11b-dihydroxypterocarpan structure but differ in their specific substituents and biological activities . Other related pterocarpans include maackiain, medicarpin, and pisatin .
Properties
Molecular Formula |
C16H16O6 |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(6aS,11aR,11bS)-6a,11b-dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one |
InChI |
InChI=1S/C16H16O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-3,6-7,14,18-19H,4-5,8H2,1H3/t14-,15+,16+/m0/s1 |
InChI Key |
KWUKOIDTQSGINV-ARFHVFGLSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@]3(COC4=CC(=O)CC[C@@]4([C@@H]3O2)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(COC4=CC(=O)CCC4(C3O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
pyrimidine-2,4-dione](/img/structure/B12398270.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)



![(1R,9S,12S,15R,16E,18S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12398310.png)




